Lipoxygenase Inhibition: A Key Differentiation from 3-Pyridinyl NAMPT Inhibitors
The target compound is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, a mechanism not shared by the closely related trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid derivatives, which are primarily known as NAMPT inhibitors [1]. While specific IC50 values for the parent acid are not directly available in the current literature, the classification as a 'potent' inhibitor in authoritative databases establishes a clear differentiation point. This is further supported by the compound's ability to inhibit formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1].
| Evidence Dimension | Enzymatic Inhibition Profile |
|---|---|
| Target Compound Data | Potent lipoxygenase inhibitor; also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent) |
| Comparator Or Baseline | trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid derivatives: Potent NAMPT inhibitors |
| Quantified Difference | Qualitative difference in primary target |
| Conditions | In vitro enzymatic assays, as classified by MeSH database |
Why This Matters
This unique polypharmacology profile distinguishes the compound for research in inflammatory pathways, unlike its 3-pyridinyl analogs, which are tailored for cancer metabolism studies.
- [1] Wroclaw Medical University. (n.d.). MeSH Concept Record: trans-2-(Pyridin-4-YL)cyclopropanecarboxylic acid. View Source
